Product packaging for SE 175(Cat. No.:CAS No. 258278-64-7)

SE 175

Cat. No.: B1662416
CAS No.: 258278-64-7
M. Wt: 347.3 g/mol
InChI Key: JDIVRBDMTYQVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of SE 175 within the Class of Organic Nitrate (B79036) Nitric Oxide Donors

Organic nitrates, such as nitroglycerin, have a long history of use in medicine, particularly for their vasodilatory properties mediated by nitric oxide release. invivochem.cn These compounds require metabolic activation to generate NO. This compound belongs to this general class of organic nitrate NO donors. invivochem.cnnih.govnih.gov The release of nitric oxide from nitrate esters can occur through various mechanisms, including enzymatic processes involving enzymes like p450 reductase and glutathione (B108866) S-transferase.

Historical Development of Nitrooxyacylated Thiosalicylates as NO-Releasing Agents

The class of nitrooxyacylated thiosalicylates, to which this compound belongs, was developed with the specific aim of facilitating and accelerating the reductive process required for NO release from nitrate groups. nih.govnih.gov This approach was based on the understanding that a free thiol group could potentially liberate NO from nitrate moieties. S-Nitrooxyacylated esters and amides of thiosalicylic acid were synthesized as novel nitrate-thiol-hybrid prodrugs, intended to release NO in vivo after biotransformation, potentially without relying solely on endogenous reductants. This development represents an effort to create NO donors with potentially improved characteristics compared to traditional nitrates.

Significance of this compound in Advancing Nitric Oxide Biology Research

This compound serves as a valuable tool in cell signaling studies and for evaluating the critical role of NO in cardiovascular physiology and therapeutics. invivochem.cnnih.gov Research findings have demonstrated its ability to stimulate endothelial soluble guanylate cyclase, a key enzyme in the NO signaling pathway, and induce aortic vasorelaxation. nih.govnih.govwikipedia.org In vitro studies have reported varying EC50 values for the vasorelaxant effect of this compound on rat aorta, with values cited as 20 µM and 0.20 µM, indicating potency intermediate between isosorbide (B1672297) dinitrate and nitroglycerine. nih.govnih.govwikipedia.org

Further research has explored the effects of this compound in specific biological contexts. Studies involving pregnant mice demonstrated that this compound induced significant relaxation of mouse uterine arteries and human placental arteries in vitro. Targeted delivery of this compound in endothelial nitric oxide synthase knockout (eNOS-/-) mice, a model exhibiting impaired uteroplacental blood flow and fetal growth restriction, was shown to increase fetal weight, placental efficiency, and decidual spiral artery diameter. Notably, this compound did not appear to alter human placental growth or function ex vivo. The compound has also been found to be stable in buffer or saline solution. nih.govnih.gov The development of compounds like this compound, designed for potentially facilitated NO release, contributes to ongoing research into overcoming limitations observed with traditional nitrate donors, such as the development of tolerance.

Key Research Findings for this compound

Study TypeBiological SystemObserved EffectPotency (EC50)Citation
In vitroEndothelial soluble guanylate cyclaseStimulationNot specified nih.govnih.govwikipedia.org
In vitroRat aorta vasorelaxationInduction of vasorelaxation20 µM or 0.20 µM* nih.govnih.govwikipedia.org
In vitroMouse uterine arteriesSignificant relaxationNot specified
In vitroHuman placental arteriesSignificant relaxationNot specified
In vivo (Mouse)eNOS-/- mice (targeted delivery)Increased fetal weight, placental efficiency, decidual spiral artery diameterNot specified
Ex vivo (Human)Human placental growth and functionNo alteration observedNot applicable

*Note: Discrepancy in reported EC50 values (20 µM vs. 0.20 µM) observed in cited sources. nih.govnih.govwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO6S B1662416 SE 175 CAS No. 258278-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIVRBDMTYQVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441243
Record name SE 175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258278-64-7
Record name SE 175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Nitric Oxide Generation by Se 175

Investigation of In Vivo Reductive Transformation Pathways of the Nitrate (B79036) Group

In vivo, organic nitrates like SE 175 are understood to undergo reductive transformation to release nitric oxide. caymanchem.comsigmaaldrich.comnetascientific.comscientificlabs.co.ukmedchemexpress.com This reduction is a key step in their mechanism of action as NO donors. While the general principle of reductive transformation of the nitrate group to nitric oxide is established for this class of compounds, the specific, detailed in vivo pathways and the precise biological entities (e.g., specific enzymes or low-molecular-weight reductants) responsible for the reduction of the nitrate group of this compound are not explicitly detailed in the provided research findings. General mechanisms for NO production in biological systems include enzymatic pathways involving nitric oxide synthases (NOS), nitrate reductase (NR), and xanthine (B1682287) oxidoreductase (XOR), as well as non-enzymatic reduction of nitrite (B80452) under acidic conditions or through reactions with endogenous reductants. elsevier.esnih.govmdpi.comijbs.comcas.czoup.comencyclopedia.pub However, the specific contributions of these or other pathways to the reductive transformation of this compound in a biological context are not described in the search results.

Enzymatic and Non-Enzymatic Contributions to Nitric Oxide Liberation from this compound

The liberation of nitric oxide from organic nitrates, including this compound, is a consequence of the reductive transformation of the nitrate group. caymanchem.comsigmaaldrich.comnetascientific.comscientificlabs.co.ukmedchemexpress.com This process can potentially involve both enzymatic and non-enzymatic components, as is the case with other NO-generating pathways and NO donors. ijbs.comencyclopedia.pubacs.org For example, some NO donors, such as S-nitrosothiols, can release NO through reactions catalyzed by copper ions or influenced by the presence of thiols and ascorbate, or via homolytic cleavage induced by light. ijbs.comumich.edu Enzymatic systems like nitrate reductase and xanthine oxidoreductase are known to contribute to the reductive generation of NO from nitrite in other biological contexts. mdpi.com However, the specific enzymatic activities or non-enzymatic reactions that directly mediate the liberation of NO from this compound are not explicitly elucidated in the provided search results. While this compound was designed to facilitate the reductive process leading to accelerated NO release caymanchem.comnetascientific.com, the precise biological catalysts or conditions responsible for this are not detailed.

Kinetic Characterization of NO Release Dynamics from this compound

This compound was developed with the aim of accelerating the release of nitric oxide through facilitated reductive transformation of its nitrate group. caymanchem.comnetascientific.com The rate and profile of NO release from NO-donating compounds are crucial aspects of their biological activity and can be influenced by their molecular structure and the surrounding environment. umich.edusnu.ac.kr Different classes of NO donors and even structural variations within a class can exhibit highly variable NO release kinetics, characterized by parameters such as half-life. umich.edu While the design of this compound implies an intention for a more rapid NO release compared to some other organic nitrates, specific data providing a detailed kinetic characterization of NO release dynamics, such as measured half-lives or release rates under defined conditions for this compound itself, are not presented in the provided search results.

Cellular and Subcellular Pharmacology of Se 175

Modulation of Endothelial Soluble Guanylate Cyclase Activity by SE 175

This compound has been shown to stimulate endothelial soluble guanylate cyclase. medchemexpress.comglpbio.comcaymanchem.commedchemexpress.com This activation is central to its pharmacological profile, particularly in the context of vascular function. Studies have investigated the potency of this compound in stimulating sGC and inducing downstream effects like vasorelaxation.

Research indicates that this compound induces aortic vasorelaxation with varying reported potencies. One study reported an EC50 of 0.20 µM for aortic vasorelaxation. medchemexpress.commedchemexpress.com Another study found an EC50 of 20 µM for inducing aortic vasorelaxation in intact rat tissue, noting this potency was intermediate between isosorbide (B1672297) dinitrate and nitroglycerine. glpbio.comcaymanchem.com These findings highlight this compound's ability to activate sGC in a cellular context, leading to functional responses in endothelial and smooth muscle cells.

EffectEC50 (µM)Model SystemReference
Aortic Vasorelaxation0.20Not specified medchemexpress.commedchemexpress.com
Aortic Vasorelaxation20Intact rat aorta glpbio.comcaymanchem.com

This difference in reported EC50 values may reflect variations in experimental conditions, such as the specific tissue or cell type used, the species, or the assay methodology.

Analysis of Downstream Cyclic GMP Signaling Cascades

The activation of sGC by NO donors like this compound leads to a significant increase in the intracellular concentration of cGMP. mdpi.comatsjournals.orgfrontiersin.orgnih.govresearchgate.net This elevation in cGMP levels initiates a cascade of downstream events mediated by various cGMP effector molecules. The primary downstream target of cGMP is protein kinase G (PKG), also known as cGMP-dependent protein kinase. mdpi.comfrontiersin.orgnih.govum.es PKG phosphorylates a range of substrate proteins, altering their activity and thereby mediating diverse cellular responses. mdpi.comnih.gov

Beyond PKG, cGMP signaling also involves the modulation of phosphodiesterases (PDEs) and cyclic nucleotide-gated ion channels. mdpi.comfrontiersin.orgnih.govum.es PDEs are enzymes that hydrolyze cyclic nucleotides, and specific PDE isoforms are regulated by cGMP, influencing the levels of both cGMP and cyclic AMP (cAMP), another important second messenger. mdpi.comnih.govum.esmdpi.com This interaction with PDEs represents a critical point of crosstalk between cGMP and cAMP signaling pathways. nih.govum.esmdpi.comfrontiersin.org Cyclic nucleotide-gated ion channels are directly modulated by cGMP binding, affecting ion flow across cell membranes. mdpi.comfrontiersin.orgum.es

The specific proteins phosphorylated by PKG and the activity of regulated PDEs and ion channels determine the precise cellular outcome of sGC activation and subsequent cGMP elevation. mdpi.comfrontiersin.orgnih.govum.es

Cellular Response Profiling Following sGC Activation by this compound

The increase in intracellular cGMP levels resulting from sGC activation by NO donors such as this compound mediates a variety of cellular and physiological responses. frontiersin.org A well-established cellular response is the relaxation of smooth muscle cells, leading to vasodilation. sigmaaldrich.commedchemexpress.comglpbio.comcaymanchem.comresearchgate.net This effect is crucial for regulating blood pressure and blood flow.

Beyond vasorelaxation, cGMP signaling plays roles in other cellular processes. In the cardiovascular system, cGMP is involved in regulating cardiac contractility. mdpi.com Studies have also indicated that cGMP signaling can oppose cellular proliferation, for instance, in intestinal epithelial cells. frontiersin.org Furthermore, the NO/cGMP pathway is implicated in neuronal function and synaptic plasticity, suggesting potential cellular responses in the nervous system. mdpi.comum.esjneurosci.org

While the broad cellular responses to sGC activation and cGMP elevation are well-documented, specific comprehensive cellular response profiling solely for this compound across various cell types is not extensively detailed in the provided search results beyond its effect on vascular smooth muscle leading to vasorelaxation. However, as an NO donor and sGC activator, this compound is expected to induce cellular responses characteristic of elevated cGMP in responsive cells.

Physiological and Pharmacological Effects of Se 175 in Preclinical Models

Vascular System Modulation by SE 175

This compound has been shown to modulate the vascular system, primarily through its action as an NO donor. medchemexpress.com This modulation is investigated in preclinical models to understand its potential therapeutic applications.

In Vitro Assessment of Aortic Vasorelaxation Efficacy

In vitro studies using isolated vascular tissues, such as rat aortic rings, are commonly employed to assess the vasorelaxant properties of compounds. symc.edu.cnscielo.brscielo.br this compound has been evaluated in this manner. It stimulates endothelial soluble guanylate cyclase, an enzyme involved in the NO signaling pathway, and induces aortic vasorelaxation. medchemexpress.com The concentration at which this compound achieves half of its maximal effect (EC50) on aortic vasorelaxation has been determined to be 0.20 µM. medchemexpress.com

Comparative Analysis of Vasorelaxant Potency Against Established Organic Nitrates

Organic nitrates like nitroglycerin (GTN), isosorbide-5-mononitrate, and isosorbide (B1672297) dinitrate are established vasodilators used in the treatment of cardiovascular conditions. nih.gov These compounds exert their effects by releasing NO or related species upon intracellular bioactivation. nih.gov While the search results confirm that this compound is an organic nitrate (B79036) and an NO donor with demonstrated vasorelaxant activity in rat aorta, a direct comparative analysis of its vasorelaxant potency against established organic nitrates like nitroglycerin or isosorbide dinitrate was not explicitly detailed in the provided snippets. However, the EC50 value of 0.20 µM for this compound provides a measure of its potency in inducing vasorelaxation in the tested in vitro model. medchemexpress.com For comparison, studies on other compounds in rat aortic rings report EC50 values, such as -7.67 M for acetylcholine (B1216132) and -6.04 M for amfepramone in endothelium-intact rings precontracted with phenylephrine (B352888). scielo.br Another study noted EC50 values of -7.91 M for amfepramone and -6.87 M for acetylcholine in intact rat aortic rings. scielo.br These comparisons highlight that vasorelaxant potency is context-dependent (e.g., presence or absence of endothelium, precontracting agent).

In Vivo Cardiovascular Responsiveness to this compound Administration

Preclinical studies in intact organism models are crucial for evaluating the in vivo cardiovascular effects of compounds like this compound. oup.com

Hemodynamic Parameter Evaluation in Intact Organism Models

In vivo studies assess the impact of a compound on various hemodynamic parameters, including blood pressure, heart rate, and cardiac output. oup.comoup.comepfl.ch this compound acts as an NO donor in vivo following its reductive transformation. medchemexpress.com NO is known to regulate basal arterial tone and systemic vascular resistance, thereby influencing blood pressure. mdpi.com While the provided search results confirm that this compound is an in vivo NO donor medchemexpress.com, specific data detailing the comprehensive evaluation of hemodynamic parameters like blood pressure, heart rate, and cardiac output in intact animal models following this compound administration were not found within the provided snippets. Studies on other compounds and conditions in preclinical models discuss the evaluation of these parameters. oup.comoup.comepfl.ch For instance, a study on glucagon (B607659) in dogs showed increases in left ventricular pressure development and cardiac output. oup.com Another study in pigs evaluated the hemodynamic effects of a dielectric elastomer augmented aorta by measuring aortic pressure and flow. epfl.ch Research on aspirin (B1665792) in rats post-infarction assessed cardiac output, arterial and venous blood pressure. oup.com

Structure Activity Relationship Sar Studies Pertaining to Se 175 and Its Analogs

Elucidation of Structural Determinants for Soluble Guanylate Cyclase Activation

Soluble guanylate cyclase (sGC) is the primary intracellular receptor for nitric oxide. The activation of sGC by NO leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including smooth muscle relaxation researchgate.net. The ability of SE 175 to activate sGC is directly linked to its NO-donating capacity.

Research has demonstrated that this compound significantly increases cGMP levels in biological systems, such as rat aorta segments and human trabecular meshwork cells (HTMCs) arvojournals.orgresearchgate.netscribd.com. This increase in cGMP is dependent on sGC activity, as it is abolished in the presence of ODQ, a known sGC inhibitor arvojournals.orgresearchgate.net. This confirms that the sGC activation observed with this compound is mediated by the NO it donates.

Comparisons with LBN further illustrate the structural influence on sGC activation. LBN has been shown to significantly increase cGMP levels in a dose-dependent manner, often demonstrating a lower half maximal effective concentration (EC50) for this effect compared to the concentrations of this compound required for similar maximal cGMP elevation arvojournals.orgresearchgate.net. For instance, LBN had an EC50 of 1.5 ± 1.3 μM for increasing cGMP levels in HTMCs, with a maximal effect comparable to that of 100 μM this compound arvojournals.orgresearchgate.net. This suggests that while both compounds activate sGC via NO, the specific structure of the NO-donating moiety or its context within the larger molecule (e.g., linkage to latanoprost (B1674536) acid in LBN) can influence the potency of sGC stimulation. Latanoprost, lacking a readily available NO-donating group, showed only a minimal increase in cGMP at a high concentration (100 μM) arvojournals.orgresearchgate.net.

These findings indicate that the presence of an effective NO-donating structural component is the primary determinant for a compound's ability to activate sGC. Furthermore, the specific molecular architecture surrounding or comprising the NO-donating group can modulate the potency of this activation.

Here is a summary of cGMP activation data:

CompoundConcentration (µM)cGMP Level (pmol cGMP/mg protein)SystemNotesSource
Control-2.8 ± 0.6Rat aorta segmentBaseline scribd.com
This compound1008.8 ± 2.8Rat aorta segmentSignificant increase (P = 0.012) scribd.com
LBN1-100Dose-dependent increaseHTMCsEC50 = 1.5 ± 1.3 μM arvojournals.orgresearchgate.net
This compound100Maximal effect similar to LBNHTMCs arvojournals.orgresearchgate.net
Latanoprost100Minimal increaseHTMCs arvojournals.orgresearchgate.net
LBN or this compound + ODQ-Abolished cGMP elevationHTMCsIndicates sGC dependence arvojournals.orgresearchgate.net

Correlation Between Molecular Architecture and Vasorelaxant Efficacy

The vasorelaxant efficacy of NO-donating compounds is a direct consequence of sGC activation and the subsequent increase in cGMP, which leads to the relaxation of smooth muscle cells researchgate.net. This compound has been shown to exhibit vasorelaxant properties. Studies using isolated vessel segments, such as rat aortas, have classified this compound among potent vasodilators scribd.com.

In the context of ocular tissues, this compound caused relaxation of human trabecular meshwork cells (HTMCs) that had been contracted with endothelin-1 (B181129) (ET-1) arvojournals.orgresearchgate.net. This compound reduced ET-1-induced increases in HTMC resistance in a dose-dependent manner arvojournals.orgresearchgate.net. This effect on HTMC resistance is indicative of reduced cell contractility and contributes to increased outflow facility, a mechanism relevant to conditions like glaucoma researchgate.net.

Comparing the vasorelaxant efficacy of this compound with LBN and latanoprost provides further SAR insights. LBN demonstrated a significantly greater effect on HTMC relaxation compared to both this compound and latanoprost arvojournals.orgresearchgate.net. While this compound showed significant reduction in HTMC resistance at higher concentrations (60 and 100 μM), LBN was effective at lower concentrations arvojournals.orgresearchgate.net. A synergistic effect on reducing HTMC resistance was observed when latanoprost and this compound were combined, suggesting complementary mechanisms arvojournals.orgresearchgate.net. Latanoprost alone also caused relaxation of ET-1-contracted HTMCs, but its effect was generally less pronounced than that of LBN arvojournals.orgresearchgate.net.

Here is a summary of HTMC resistance reduction data:

CompoundConcentration (µM)Effect on ET-1-induced HTMC ResistanceNotesSource
This compound30, 45No significant effect arvojournals.orgresearchgate.net
This compound60, 100Significant decreaseDose-dependent reduction arvojournals.orgresearchgate.net
LBN-Significantly greater reduction than this compound or LatanoprostIndicates greater reduction in contractility arvojournals.orgresearchgate.net
Latanoprost45Significant reduction arvojournals.orgresearchgate.net
Latanoprost (45) + this compound (45)-Significantly greater reduction than Latanoprost aloneSynergistic interaction arvojournals.orgresearchgate.net

The correlation between molecular architecture and vasorelaxant efficacy thus highlights the importance of the NO-donating structural element and suggests that modifications to this moiety or other parts of the molecule can fine-tune the potency and effectiveness of the compound in inducing vasorelaxation via the sGC-cGMP pathway.

Advanced Methodological Approaches in Se 175 Research

Real-time Quantification and Detection of Nitric Oxide in Biological Matrices

The primary action of SE 175 is the release of nitric oxide, a transient and highly reactive signaling molecule. nih.gov Therefore, the real-time, sensitive, and specific detection of NO in biological environments is paramount to understanding its function. A variety of advanced methods are employed for this purpose.

Electrochemical Sensors: Amperometric sensors, often incorporating porphyrinic or metal-based catalysts, provide a direct and real-time measurement of NO concentrations in solution and even in vivo. These sensors are based on the electrochemical oxidation or reduction of NO at an electrode surface, generating a current that is proportional to the NO concentration.

Fluorescent Probes: A prominent technique for visualizing NO in living cells and tissues involves the use of fluorescent dyes. Diaminofluoresceins (DAFs) and their derivatives are widely used probes that react with an oxidized form of NO to yield a highly fluorescent triazole product. This allows for the spatiotemporal imaging of NO production.

Chemiluminescence: This highly sensitive method relies on the gas-phase reaction of NO with ozone, which produces light in a quantifiable manner. This technique is often considered a gold standard for the quantification of NO and its stable metabolites, nitrite (B80452) and nitrate (B79036), in biological fluids.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, in conjunction with spin-trapping agents, is the only technique that can directly detect and quantify the free radical NO in biological samples. This method provides unambiguous evidence for the presence of NO.

A comparative overview of common methods for nitric oxide detection is presented in the table below:

MethodPrincipleAdvantagesDisadvantages
Electrochemical Sensors Measures current from NO oxidation/reductionReal-time, direct detectionPotential for interference from other electroactive species
Fluorescent Probes Reaction with NO products to form a fluorescent compoundHigh spatial and temporal resolution, suitable for live-cell imagingIndirect detection, potential for artifacts
Chemiluminescence Reaction of NO with ozone to produce lightHigh sensitivity and specificityRequires specialized equipment, measures total NOx
EPR Spectroscopy Direct detection of the paramagnetic NO moleculeUnambiguous identification of NORequires specialized equipment and spin traps

Bioassays for Soluble Guanylate Cyclase Activity and Cyclic GMP Production

Nitric oxide's primary intracellular receptor is soluble guanylate cyclase (sGC). The activation of sGC by NO leads to the synthesis of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), which mediates many of the downstream effects of NO, including vasodilation. ersnet.org Assaying sGC activity and cGMP production is therefore essential in characterizing the biological effects of this compound.

sGC Activity Assays: These assays typically measure the conversion of [α-³²P]GTP to [³²P]cGMP in purified enzyme preparations or cell lysates. The amount of radiolabeled cGMP produced is a direct measure of sGC enzymatic activity.

cGMP Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are widely used to quantify cGMP levels in cells and tissues. These competitive immunoassays provide a sensitive and specific measurement of total cGMP concentration.

Reporter Gene Assays: Genetically engineered cell lines expressing reporter genes under the control of cGMP-responsive elements can be used to indirectly measure cGMP production. These assays are often used for high-throughput screening of compounds that modulate the NO/sGC/cGMP pathway.

The following table summarizes key bioassays for sGC and cGMP:

AssayTargetPrincipleCommon Applications
Radiometric sGC Assay sGC activityMeasures conversion of radiolabeled GTP to cGMPIn vitro characterization of sGC activators and inhibitors
cGMP ELISA/RIA cGMP concentrationCompetitive immunoassay using specific antibodiesQuantification of cGMP in biological samples
Reporter Gene Assay cGMP signaling pathwayMeasures expression of a reporter gene linked to cGMPHigh-throughput screening of pathway modulators

Isolated Tissue Bath Systems for Vascular Reactivity Assessments

To investigate the direct effects of this compound on blood vessels, isolated tissue bath systems are indispensable. This ex vivo technique allows for the precise measurement of vascular contraction and relaxation in a controlled environment, eliminating systemic influences.

In a typical setup, rings of arteries, such as the aorta or mesenteric arteries, are mounted between two hooks in a temperature-controlled chamber filled with a physiological salt solution and bubbled with a gas mixture to maintain pH and oxygenation. One hook is fixed, while the other is connected to a force transducer that records changes in isometric tension.

The experimental protocol often involves pre-contracting the arterial rings with a vasoconstrictor, such as phenylephrine (B352888) or potassium chloride. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to assess its vasodilatory potency and efficacy. The role of the endothelium in mediating the response can be investigated by comparing responses in intact rings with those in rings where the endothelium has been mechanically removed.

Advanced Spectroscopic and Chromatographic Techniques for Metabolite Characterization

Understanding the metabolic fate of this compound is crucial for a complete pharmacological profile. Advanced analytical techniques are employed to identify and quantify the metabolites of this compound in biological matrices such as plasma, urine, and tissue homogenates.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of metabolite identification. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the parent compound from its metabolites based on their physicochemical properties. The separated components are then introduced into a mass spectrometer, which provides information about their molecular weight and structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites. While less sensitive than MS, NMR is a powerful tool for the unambiguous identification of novel metabolites and for determining their stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile metabolites, GC-MS is a valuable technique. The sample is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer.

In Vivo Physiological Monitoring and Experimental Design Paradigms

To translate ex vivo findings to a whole-organism context, in vivo studies are essential. These studies involve the administration of this compound to animal models and the continuous monitoring of physiological parameters.

Hemodynamic Monitoring: In anesthetized or conscious animals, key cardiovascular parameters such as blood pressure (arterial and venous), heart rate, and cardiac output can be continuously monitored using fluid-filled catheters connected to pressure transducers or through telemetry systems. These measurements provide a dynamic picture of the systemic vascular effects of this compound.

Experimental Design: In vivo studies of vasodilators like this compound often employ a dose-response design to determine the effective dose range. Control groups receiving a vehicle are essential to account for any non-specific effects. To investigate the mechanism of action, studies may include pre-treatment with inhibitors of the NO/sGC/cGMP pathway.

Future Research Trajectories and Potential Therapeutic Implications of Se 175

Exploration of SE 175 in Disease Models Requiring NO Modulation Beyond Primary Vasodilation

While this compound's role as a vasodilator is well-documented, the therapeutic potential of its NO-donating properties extends to a wider range of pathologies characterized by dysregulated nitric oxide signaling. General research into NO donors suggests potential applications in neuroprotection and the alleviation of neuropathic pain. However, specific studies detailing the efficacy and mechanistic action of this compound in preclinical models of neurodegenerative diseases, chronic pain, or inflammatory conditions are not yet extensively available in published literature. Future research should prioritize the investigation of this compound in validated animal models of diseases such as Alzheimer's disease, Parkinson's disease, diabetic neuropathy, and inflammatory arthritis to elucidate its potential therapeutic value beyond its cardiovascular applications.

Development of Advanced Delivery Systems for Targeted Nitric Oxide Release

The systemic administration of NO donors can lead to off-target effects and challenges in maintaining therapeutic concentrations at the desired site of action. The development of advanced delivery systems for this compound is a critical area for future research. To date, specific studies on the encapsulation or conjugation of this compound with nanomaterials such as nanoparticles, liposomes, or hydrogels have not been reported. Future investigations should explore these avenues to enable targeted delivery and controlled, sustained release of nitric oxide from this compound. Such systems could enhance therapeutic efficacy while minimizing systemic side effects, particularly in applications like targeted cancer therapy or localized anti-inflammatory treatments.

Integration of Omics Technologies for a Comprehensive Understanding of this compound Action

A deep understanding of the molecular pathways modulated by this compound is essential for its rational therapeutic development. The application of "omics" technologies, including proteomics, genomics, metabolomics, and transcriptomics, will be instrumental in achieving this. Currently, there is a lack of publicly available data from omics studies conducted specifically on this compound. Future research employing these high-throughput techniques is necessary to identify the full spectrum of proteins, genes, and metabolic pathways affected by this compound-mediated NO release. This will not only clarify its mechanism of action but also potentially uncover novel therapeutic targets and biomarkers for treatment response.

Investigating Potential Synergistic Effects with Complementary Pharmacological Agents

The combination of this compound with other pharmacological agents could offer synergistic therapeutic benefits. A notable example of this is in the context of glaucoma treatment. Research has shown a synergistic interaction between this compound and the prostaglandin (B15479496) analog latanoprost (B1674536) in reducing endothelin-1 (B181129) (ET-1)-induced resistance in human trabecular meshwork (HTMC) cells in vitro. arvojournals.org This effect suggests that the two agents may act on distinct but convergent pathways to promote cell relaxation. arvojournals.org

Table 1: Synergistic Effect of this compound and Latanoprost on HTMC Resistance

Treatment Concentration % Reduction in ET-1 Induced HTMC Resistance
Latanoprost 45 µM Significant
This compound 45 µM Not significant
Latanoprost + this compound 45 µM each Significantly greater than latanoprost alone

This table is based on data presented in the study by VanDerMeid et al. and is for illustrative purposes. arvojournals.orgresearchgate.net

These findings underscore the potential for developing combination therapies involving this compound. Future studies should explore other potential synergistic combinations, for instance, with chemotherapeutic agents to overcome drug resistance in cancer or with other antihypertensive drugs for more effective blood pressure control.

Translational Research Challenges and Opportunities for this compound

The translation of this compound from a research compound to a clinical therapeutic presents both challenges and opportunities. A significant hurdle is the lack of extensive preclinical data in various disease models and the absence of any publicly registered clinical trials specifically for this compound. Key challenges will include establishing a favorable safety profile, optimizing dosing regimens to achieve therapeutic NO levels without inducing tolerance, and developing stable formulations.

However, the proven clinical utility of other organic nitrates for conditions like angina provides a clear regulatory pathway and a foundation of understanding for the development of this compound. The opportunity lies in leveraging its potential for a broader range of therapeutic areas, as suggested by the synergistic effects observed in glaucoma models. arvojournals.org Focused efforts on preclinical validation in new disease areas, coupled with the development of targeted delivery systems, will be crucial to unlocking the full therapeutic potential of this compound and moving it toward clinical application.

Q & A

Basic Research Questions

Q. How should experimental procedures for synthesizing SE 175 be documented to ensure reproducibility?

  • Methodological Answer : Experimental protocols must include detailed synthesis steps (e.g., reaction conditions, stoichiometry, catalysts), equipment specifications (e.g., temperature control, purification methods), and purity validation techniques. Reference established procedures for known compounds and explicitly describe novel steps. All data, including failed attempts, should be recorded to aid troubleshooting. Supplemental materials should house extensive datasets beyond five compounds .

Q. What characterization techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer : For novel compounds, combine spectroscopic methods (NMR, IR), chromatographic analysis (HPLC, GC), and elemental analysis. Cross-validate results with theoretical models (e.g., computational NMR) and peer-reviewed standards. For purity, use mass spectrometry and melting-point consistency tests. Ensure raw data is archived in supplemental files for independent verification .

Q. How can researchers formulate precise research questions when investigating this compound’s properties?

  • Methodological Answer : Align questions with gaps in existing literature (e.g., unexplored thermodynamic properties). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow scope. Avoid vague terms; instead, define measurable variables (e.g., "How does pH affect this compound’s solubility at 25°C?"). Pilot studies refine hypotheses and eliminate redundant queries .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in experimental data related to this compound?

  • Methodological Answer : Apply triangulation by repeating experiments under varied conditions (e.g., solvent polarity, temperature gradients). Use error-propagation analysis to identify outlier sources. Compare results with computational simulations (DFT, MD) to isolate artifacts. Document discrepancies in supplemental materials and discuss their implications for future studies .

Q. How can advanced statistical models be applied to analyze the structure-activity relationships of this compound?

  • Methodological Answer : Employ multivariate regression to correlate structural descriptors (e.g., bond angles, electron density) with bioactivity. Machine learning models (random forests, neural networks) can predict untested properties using training datasets. Validate models via k-fold cross-validation and report confidence intervals. Cite precedents where similar methods resolved SAR ambiguities .

Q. What interdisciplinary methodologies are effective in studying this compound’s interactions in complex systems?

  • Methodological Answer : Integrate techniques from biochemistry (e.g., fluorescence quenching assays), materials science (AFM, SEM for surface interactions), and environmental modeling (QSAR for ecotoxicity). Use multi-omics approaches (metabolomics, proteomics) to map biological pathways. Collaborative frameworks should predefine data-sharing protocols to harmonize interdisciplinary outputs .

Methodological Notes

  • Data Management : Raw datasets, including negative results, must be archived in repositories like Zenodo or institutional databases to comply with FAIR principles .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and authorship contributions transparently .
  • Peer Review : Pre-submission validation by independent labs enhances credibility, particularly for contentious findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SE 175
Reactant of Route 2
Reactant of Route 2
SE 175

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.